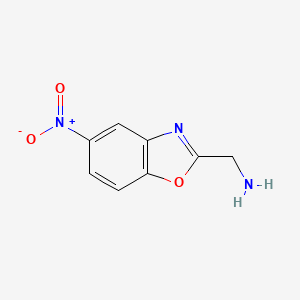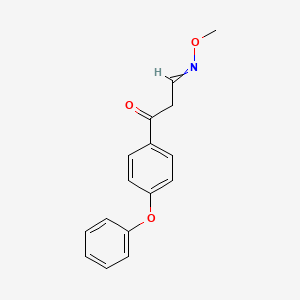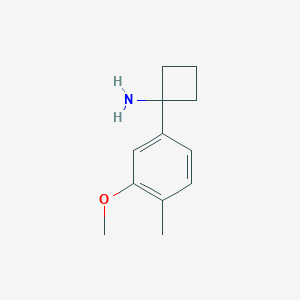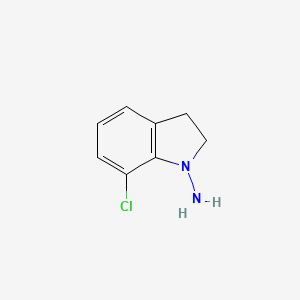![molecular formula C13H16FN3 B11727889 benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)
benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a fluoroethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method involves the use of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine include:
- N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Other pyrazole derivatives with different substituents on the pyrazole ring
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can offer unique advantages over other similar compounds.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-8-6-13(16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2 |
InChI Key |
NNSCGZSDCWOXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


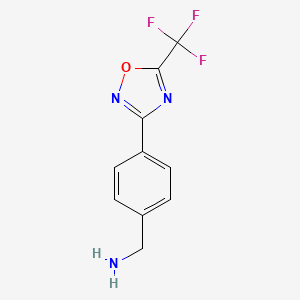
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11727812.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
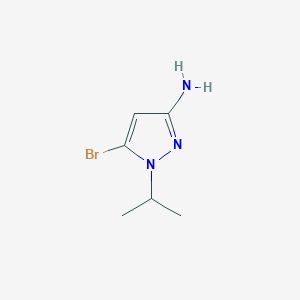
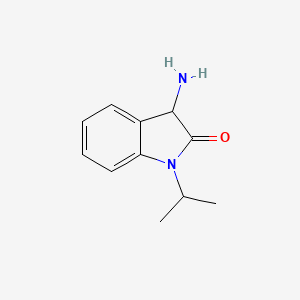
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
